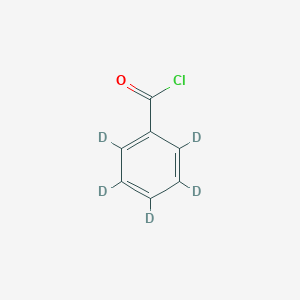

Benzoyl chloride-d5

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASDCCFISLVPSO-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369261 | |

| Record name | Benzoyl chloride-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43019-90-5 | |

| Record name | Benzoyl chloride-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl chloride-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of Benzoyl Chloride-d5

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Benzoyl chloride-d5 (C₆D₅COCl), a critical deuterated reagent and internal standard for advanced analytical applications. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, from the selection of starting materials to the nuances of high-purity isolation. It presents a field-tested, self-validating protocol for the conversion of Benzoic acid-d5 to this compound using thionyl chloride, followed by a detailed purification regimen centered on fractional vacuum distillation. Characterization and quality control via Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also discussed to ensure the final product meets the stringent purity requirements for pharmaceutical and metabolomic research.

Introduction: The Analytical Imperative for Deuterated Benzoyl Chloride

Isotopically labeled compounds are indispensable tools in modern analytical science, particularly in quantitative mass spectrometry. This compound, in which the five protons of the phenyl group are replaced with deuterium, serves as an ideal internal standard for the analysis of a wide array of compounds. Its utility stems from its ability to derivatize primary and secondary amines, phenols, and thiols, thereby improving their chromatographic properties and mass spectrometric detection.[1][2] The five-dalton mass shift (M+5) provided by the deuterium labels allows for clear differentiation from the unlabeled (d0) analyte, enabling precise and accurate quantification in complex biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates.[1][3]

The high reactivity that makes this compound an excellent derivatizing agent also presents challenges in its synthesis and purification.[4] Trace impurities, such as residual starting material or side-products, can interfere with sensitive analyses. Therefore, a robust and reproducible protocol for producing high-purity this compound is paramount for ensuring data integrity in drug development and metabolomics studies.

Strategic Synthesis: From Benzoic Acid-d5 to the Target Acyl Chloride

The most direct and widely adopted laboratory-scale synthesis of this compound involves the chlorination of a deuterated carboxylic acid precursor.

Rationale for Starting Material and Reagent Selection

-

Starting Material: Benzoic acid-d5 is the preferred precursor due to its commercial availability, stability, and straightforward conversion to the desired acyl chloride. The deuterium atoms on the aromatic ring are non-labile under the reaction conditions, ensuring the isotopic integrity of the final product.

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for several critical reasons.[5][6] The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride and two gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8] This is a significant advantage, as the gaseous nature of the byproducts simplifies the workup and purification process, driving the reaction to completion according to Le Châtelier's principle.[7] While other reagents like phosphorus pentachloride (PCl₅) can also effect this conversion, they produce solid or liquid byproducts (e.g., POCl₃) that complicate purification.[9][10]

The Reaction Mechanism: A Self-Validating Transformation

The conversion proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[10][11] This is followed by a rearrangement and the departure of a chloride ion, forming a highly reactive chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of the final products. The evolution of SO₂ and HCl gas provides a visual and tangible confirmation that the reaction is proceeding as intended.[7][11]

Detailed Synthetic Protocol

This protocol is designed for the conversion of Benzoic acid-d5 to this compound. All operations must be conducted in a well-ventilated fume hood due to the toxic and corrosive nature of the reagents and byproducts.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is thoroughly dried to prevent hydrolysis of the thionyl chloride and the product.

-

Reagent Charging: To the round-bottom flask, add dry Benzoic acid-d5 (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 equivalents.[12] The use of excess thionyl chloride ensures complete conversion and can also serve as the reaction solvent.[6] A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction, although it is often not strictly necessary.[12]

-

Reaction Execution: Heat the mixture to a gentle reflux (the boiling point of thionyl chloride is approximately 76°C) with continuous stirring.[13] The reaction is typically complete within 1 to 3 hours.[12][13] The completion of the reaction is indicated by the cessation of gas evolution and the formation of a clear, homogeneous solution.[12]

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride must be removed. This is most efficiently accomplished by distillation at atmospheric pressure. Once the bulk of the thionyl chloride has been removed, the remaining traces can be co-evaporated by adding a high-boiling inert solvent like toluene and performing another distillation, or by applying a vacuum.

Purification: The Key to Analytical Excellence

The crude this compound obtained from the synthesis is suitable for some applications, but for high-sensitivity quantitative analysis, rigorous purification is mandatory. The primary method for purifying acyl chlorides is fractional distillation, almost always performed under reduced pressure.[9]

The Criticality of Vacuum Distillation

Benzoyl chloride has a relatively high boiling point (197°C at atmospheric pressure). Distilling at this temperature can lead to thermal decomposition, discoloration, and the formation of polymeric byproducts.[14] Reducing the pressure significantly lowers the boiling point, allowing for a clean, efficient separation from less volatile impurities without compromising the product's integrity.

Comparative Purification Strategies

| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |

| Simple Distillation | Separation based on large differences in boiling points. | Fast and straightforward. | Ineffective at separating compounds with close boiling points; risk of thermal decomposition at atmospheric pressure. | 90-95% |

| Fractional Vacuum Distillation | Separation of components with close boiling points using a fractionating column under reduced pressure. | High separation efficiency; prevents thermal degradation; yields very high purity product.[14] | More complex setup; slower process. | >99% |

| Aqueous Wash | Use of a mild base (e.g., cold NaHCO₃ solution) to neutralize acidic impurities.[15] | Effectively removes residual HCl and unreacted benzoic acid. | Risk of product hydrolysis if not performed quickly and at low temperatures; requires a subsequent drying step. | N/A (pre-purification step) |

Detailed Purification Protocol: Fractional Vacuum Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. This includes a distillation flask, a fractionating column (e.g., a Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Use high-vacuum grease on all ground-glass joints to ensure a good seal. Connect the apparatus to a vacuum pump via a cold trap.

-

Transfer of Crude Product: Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation Execution:

-

Begin slowly evacuating the system.

-

Once the desired pressure is reached (e.g., 10-20 mmHg), begin gently heating the distillation flask using a heating mantle.[12]

-

Monitor the temperature at the distillation head. Discard any initial low-boiling fractions (forerun).

-

Collect the main fraction of this compound at its characteristic boiling point under the applied pressure (e.g., approx. 90-95°C at 20 mmHg).[12] The product should be a clear, colorless liquid.

-

Stop the distillation before the flask boils to dryness to avoid the concentration of high-boiling, potentially unstable residues.

-

-

Product Handling and Storage: The purified this compound is highly sensitive to moisture. It should be collected and stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent hydrolysis.

Quality Control and Characterization

The identity and purity of the final product must be rigorously confirmed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity.[16][17] A GC-MS analysis will show a single major peak corresponding to this compound.[18] The mass spectrum will confirm the molecular weight (approx. 145.6 g/mol ) and the characteristic isotopic pattern.[19][20] The absence of a peak corresponding to the unlabeled compound (m/z ~140.5) confirms high isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: In a highly pure sample, the proton NMR spectrum should show no signals in the aromatic region (typically 7-8 ppm), confirming the complete deuteration of the phenyl ring.

-

¹³C-NMR: The carbon spectrum will show characteristic peaks for the deuterated aromatic ring and the carbonyl carbon.

-

²H-NMR (Deuterium NMR): This spectrum will show a signal in the aromatic region, confirming the presence and location of the deuterium atoms.

-

References

-

PrepChem. (n.d.). Preparation of benzoyl chloride. Retrieved from PrepChem.com. [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from atamankimya.com. [Link]

-

Allen Institute. (n.d.). Benzoyl chloride is prepared from benzoic acid by. Retrieved from allen.ac.in. [Link]

- Google Patents. (2014). CN104230703A - Method for synthesizing high-purity benzoyl chloride.

-

NileRed. (2017, June 17). Making benzoyl chloride [Video]. YouTube. [Link]

-

Li, W., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A, 1446, 75-85. [Link]

-

Kim, H. Y., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Applied Biological Chemistry, 65(1), 10. [Link]

-

Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Analytice. (n.d.). Benzoyl chloride - analysis. Retrieved from analytice.com. [Link]

-

Grinias, J. P., et al. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. LCGC North America, 35(10), 784-791. [Link]

-

ResearchGate. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. [Link]

-

ScienceMadness. (2019). Benzyl Chloride Distillation Problems. [Link]

-

Bioman Explains. (2024, April 1). Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]

-

Kennedy, R. T., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A, 1446, 75-85. [Link]

-

MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from chemistrysteps.com. [Link]

-

Chromatography Online. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride. Retrieved from organic-chemistry.org. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. [Link]

-

BYJU'S. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride [Video]. YouTube. [Link]

-

NIST. (n.d.). Benzoyl chloride. Retrieved from webbook.nist.gov. [Link]

-

Automated Topology Builder. (n.d.). Benzoylchloride. Retrieved from atb.uq.edu.au. [Link]

Sources

- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Benzoyl chloride is prepared from benzoic acid by : [allen.in]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. Benzoyl chloride - analysis - Analytice [analytice.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 19. isotope.com [isotope.com]

- 20. Benzoyl chloride [webbook.nist.gov]

Technical Guide: Safe Handling and Operational Protocols for Benzoyl Chloride-d5

Executive Summary & Chemical Profile[1]

Benzoyl chloride-d5 (CAS: 6649-97-4) is the isotopically labeled analog of benzoyl chloride, where the five hydrogen atoms on the phenyl ring are substituted with deuterium. While it shares the severe toxicity and reactivity profile of its non-labeled counterpart, the high economic value and analytical necessity of the "d5" label dictate a higher tier of handling rigor.

This guide moves beyond standard Safety Data Sheet (SDS) warnings to provide a field-proven operational framework. The primary objective is twofold: ensure operator safety against corrosive/lachrymatory effects and preserve isotopic integrity by preventing moisture-induced hydrolysis.

Physicochemical Data Table

| Property | Value (Approximate) | Critical Operational Note |

| Molecular Formula | C₆D₅ClO | Deuterium enrichment >99 atom % D |

| Molecular Weight | ~145.58 g/mol | Heavier than non-labeled (140.57 g/mol ) |

| Boiling Point | 197°C | High boiling point; difficult to remove by rotary evaporation |

| Density | 1.25 g/mL | Denser than water; sinks in aqueous spills |

| Flash Point | 72°C (162°F) | Combustible Liquid (Class IIIA) |

| Reactivity | Violent with water/alcohols | Releases HCl gas and Benzoic acid-d5 immediately |

The Core Hazard: Hydrolysis & Lachrymatory Action

The defining hazard of this compound is its electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack by water. This is not merely a "degradation" issue; it is a safety hazard that generates hydrochloric acid (HCl) fumes capable of causing severe respiratory edema and chemical burns.

Mechanism of Decomposition

Understanding the mechanism is vital for designing quenching protocols. The reaction is exothermic, and in a closed vessel, the generation of HCl gas can cause over-pressurization and explosion.

Figure 1: The irreversible hydrolysis pathway. Note that one mole of reagent releases one mole of corrosive HCl gas.

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is often insufficient for Acyl Chlorides. The "Defense in Depth" strategy must be applied.

Respiratory Protection (Critical)

This compound is a potent lachrymator . It irritates the eyes and mucous membranes at concentrations far below lethal levels.

-

Primary Control: All work must be performed inside a certified chemical fume hood with the sash at the lowest operational height.

-

Secondary Control: If work outside a hood is unavoidable (e.g., transport), a full-face respirator with acid gas/organic vapor cartridges (Yellow/Magenta band) is required.

Glove Selection: The "Nitrile Fallacy"

Do not rely on standard thin nitrile gloves for immersion or spill cleanup. Acyl chlorides can permeate thin nitrile (<4 mil) in minutes.

-

Routine Handling: Double-gloved Nitrile (inspect frequently).

-

Spill Cleanup/High Exposure: Silver Shield® (Laminate) or Viton® gloves are mandatory. These provide >4 hours of breakthrough time compared to <15 minutes for standard nitrile.

Operational Protocol: Anhydrous Handling

Because the "d5" isotope is expensive, preventing hydrolysis is also an economic imperative.

Storage[2][3][4][5]

-

Store under an inert atmosphere (Argon or Nitrogen).

-

Cap seals should be wrapped with Parafilm or electrical tape to retard moisture ingress.

-

Secondary Containment: Store in a desiccator or a sealed secondary container with activated molecular sieves to scavenge ambient moisture.

Transfer Techniques (Syringe & Septum)

Avoid pouring.[1] Pouring increases surface area exposure to humid air.

-

Preparation: Oven-dry all glassware (flasks, needles) at 120°C for >2 hours. Flame-drying under vacuum is superior.

-

Inert Gas: Insert a nitrogen balloon/line into the source bottle septum to equalize pressure.

-

Draw: Use a glass syringe with a Luer-lock needle. Plastic syringes may swell or degrade if the reagent remains in them too long.

-

Transfer: Inject directly into the reaction vessel through a septum.

Quenching & Waste Disposal

NEVER pour this compound directly into a waste bottle containing water or basic solutions. The heat evolution can cause the solvent to flash-boil, spraying acid.

The "Controlled Quench" Method:

-

Dilute the residual this compound with a non-reactive solvent (e.g., Dichloromethane or Toluene).

-

Prepare a beaker of 5% Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) in an ice bath .

-

Add the Benzoyl chloride solution dropwise to the stirred basic solution.

-

Observation: Wait for bubbling (CO₂ evolution) to cease before adding more.

Emergency Response Decision Matrix

In the event of a loss of containment, immediate decision-making is required to prevent facility contamination and injury.

Figure 2: Workflow for assessing and mitigating spills. Note that large spills outside a hood require immediate evacuation due to lachrymatory fumes.

References

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benzoyl Chloride. Retrieved from [Link]

-

University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

-

Yufeng Group. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Reactivity of Benzoyl Chloride-d5 with Alcohols for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the reactivity of benzoyl chloride-d5 with alcohols, a critical reaction in synthetic chemistry, particularly for professionals in drug development and related scientific fields. This document moves beyond a simple recitation of protocols to offer a deep dive into the mechanistic underpinnings, practical applications, and the nuanced interpretations of experimental data that are crucial for leveraging this powerful isotopic labeling technique.

Introduction: The Significance of Deuterium Labeling with this compound

This compound is an isotopically labeled analog of benzoyl chloride where the five hydrogen atoms on the phenyl ring have been replaced with deuterium.[1] This seemingly subtle modification has profound implications for its application in modern chemical and pharmaceutical research. The primary utility of this compound lies in its ability to introduce a stable isotopic label into a molecule of interest, which can then be used for a variety of purposes, including:

-

Mechanistic Elucidation: Studying kinetic isotope effects (KIEs) to probe reaction mechanisms.[1]

-

Quantitative Analysis: Serving as an internal standard in mass spectrometry-based assays for accurate quantification of analytes in complex biological matrices.[2][3]

-

Metabolic Profiling: Tracing the metabolic fate of drug candidates and other xenobiotics.

The reaction of this compound with alcohols to form deuterated benzoate esters is a cornerstone of its application. This guide will dissect this reaction in detail, providing the theoretical framework and practical guidance necessary for its successful implementation and interpretation.

The Esterification Reaction: Mechanism and Causality

The reaction of this compound with an alcohol is a classic example of nucleophilic acyl substitution, resulting in the formation of a benzoate-d5 ester and hydrochloric acid.[1][4] The overall reaction is typically rapid and exothermic.

General Reaction Scheme:

C₆D₅COCl + R-OH → C₆D₅COOR + HCl

The generally accepted mechanism for this alcoholysis reaction is second-order, being first-order with respect to both the acid chloride and the alcohol.[5]

The Nucleophilic Acyl Substitution Mechanism

The reaction proceeds through a tetrahedral intermediate. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and yielding the protonated ester. A base, either the alcohol itself, a non-nucleophilic base added to the reaction, or the solvent, then deprotonates the ester to give the final product.

Caption: Nucleophilic acyl substitution mechanism of this compound with an alcohol.

The Schotten-Baumann Reaction: A Practical Modification

In many practical applications, the reaction is performed under Schotten-Baumann conditions, which involve the use of an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct as it is formed.[6][7] This prevents the protonation of the alcohol and any other acid-sensitive functional groups present in the molecule, driving the reaction to completion. This technique is particularly useful for the acylation of phenols, which are less nucleophilic than alcohols.[8] The phenol is first deprotonated by the base to form the more nucleophilic phenoxide ion.[8]

Kinetic Isotope Effect (KIE) in the Alcoholysis of this compound

The replacement of hydrogen with deuterium in the benzoyl ring does not typically result in a significant primary kinetic isotope effect for the reaction with alcohols, as the C-D bonds are not broken or formed in the rate-determining step. However, secondary KIEs can be observed and provide valuable information about the transition state of the reaction.

A secondary KIE (kH/kD ≠ 1) can arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. For the reaction of this compound, a small inverse KIE (kH/kD < 1) might be expected. This is because the sp² hybridization of the carbonyl carbon in the reactant becomes more sp³-like in the tetrahedral intermediate. This change can lead to a slight strengthening of the C-D bonds in the phenyl ring in the transition state, resulting in a slightly slower reaction rate compared to the non-deuterated analog. However, in amine-catalyzed reactions of benzoyl chloride with butanol, a large isotope effect was observed when using butanol-O-d, consistent with a general-base-catalyzed mechanism.[9] Conversely, the reaction with phenol-d6 showed a negligible isotope effect, suggesting a different mechanistic pathway.[9]

The precise measurement and interpretation of these subtle KIEs can provide deep insights into the structure and charge distribution of the transition state, aiding in the elucidation of complex reaction mechanisms.

Practical Applications in Drug Development and Research

The unique properties of this compound make it an invaluable tool in the pharmaceutical industry and academic research.

Use as an Internal Standard in LC-MS/MS Analysis

One of the most significant applications of this compound is in the preparation of deuterated internal standards for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[2][3] In quantitative bioanalysis, an internal standard is a compound that is added in a known concentration to samples and calibration standards. It is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to those of the analyte.[2] This means they co-elute with the analyte during chromatography and experience similar matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.

This compound can be used to derivatize a wide range of analytes containing primary and secondary amines, phenols, and alcohols, thereby creating the necessary deuterated internal standards.[10] This derivatization not only introduces the deuterium label but also often improves the chromatographic and mass spectrometric properties of the analyte.

Probing Drug Metabolism

Understanding the metabolic fate of a drug candidate is a critical aspect of drug development. This compound can be used to synthesize deuterated analogs of drug molecules. These labeled compounds can then be administered in vivo, and their metabolic products can be traced and identified using mass spectrometry. The deuterium label provides a unique mass signature that allows for the facile differentiation of drug-related metabolites from endogenous compounds in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with alcohols. It is essential to adapt these procedures to the specific properties of the alcohol and the desired scale of the reaction.

General Procedure for the Esterification of a Primary or Secondary Alcohol

This protocol is suitable for the small-scale synthesis of a deuterated benzoate ester for use as an analytical standard.

Materials:

-

This compound (1.0 eq)

-

Alcohol (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (1.5 eq) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred alcohol solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the pure deuterated benzoate ester.

Caption: Experimental workflow for the esterification of an alcohol with this compound.

Schotten-Baumann Benzoylation of a Phenol

This protocol is adapted for the acylation of less reactive phenols.

Materials:

-

This compound (1.1 eq)

-

Phenol (1.0 eq)

-

10% Aqueous sodium hydroxide solution

-

Dichloromethane (DCM)

-

Separatory funnel

Procedure:

-

Dissolve the phenol (1.0 eq) in 10% aqueous sodium hydroxide solution in a flask.

-

Add DCM to create a biphasic system.

-

Add this compound (1.1 eq) to the vigorously stirred mixture.

-

Stir vigorously for 15-30 minutes at room temperature. The completion of the reaction can be indicated by the disappearance of the pungent smell of benzoyl chloride.[6]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 10% HCl, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography.

Data Presentation and Analysis

The successful synthesis and application of deuterated benzoate esters require rigorous analytical characterization.

Product Characterization

The identity and purity of the synthesized deuterated esters should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals in the aromatic region corresponding to the phenyl ring of the benzoyl group, confirming successful deuteration. ¹³C NMR will show the characteristic carbonyl signal and the signals for the alcohol moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the deuterated ester, verifying the incorporation of five deuterium atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the ester carbonyl group (typically around 1720 cm⁻¹).

Quantitative Data Summary

The following table provides hypothetical yield data for the benzoylation of various alcohols with this compound under standardized conditions to illustrate the expected reactivity trends. Actual yields will vary depending on the specific reaction conditions and the nature of the alcohol.

| Alcohol Type | Example Alcohol | Typical Yield (%) | Notes |

| Primary | Benzyl alcohol | >95 | Highly reactive. |

| Secondary | Isopropanol | 85-95 | Slightly less reactive than primary alcohols due to steric hindrance. |

| Tertiary | tert-Butanol | <5 | Generally unreactive under standard conditions due to significant steric hindrance. |

| Phenol | Phenol | >90 | Requires Schotten-Baumann conditions for optimal yield. |

Conclusion: A Versatile Tool for Modern Research

This compound is a powerful and versatile reagent for researchers, scientists, and drug development professionals. Its reaction with alcohols provides a reliable method for the synthesis of deuterated benzoate esters, which have critical applications in mechanistic studies, quantitative bioanalysis, and drug metabolism research. A thorough understanding of the reaction mechanism, practical experimental considerations, and the principles of isotopic labeling is essential for harnessing the full potential of this invaluable chemical tool. By providing both the theoretical foundation and practical guidance, this technical guide aims to empower scientists to confidently and effectively utilize the reactivity of this compound in their research endeavors.

References

- Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Iowa Academy of Science, 61(1), 225-231.

-

ResolveMass Laboratories Inc. (n.d.). Benzoyl-d5 Chloride | CAS 43019-90-5. Retrieved from [Link]

-

Clark, J. (2023). preparation of esters. Chemguide. Retrieved from [Link]

- Song, J. J., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(15), 6645-6652.

-

BYJU'S. (2020). Esterification. Retrieved from [Link]

-

Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144.

- Guinto, E. R., et al. (2000). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 65(22), 7358-7367.

- Song, P., et al. (2012). In Vivo Neurochemical Monitoring Using Benzoyl Chloride Derivatization and Liquid Chromatography-Mass Spectrometry. Analytical chemistry, 84(1), 412-418.

-

AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Deuteration of Esters 6a-e. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Kennedy, R. T., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 778-785.

- U.S. Patent No. 4,304,925. (1981). Process for purifying esters.

- Kohen, A., & Limbach, H. H. (Eds.). (2006). Isotope effects in chemistry and biology. CRC press.

- Oh, H., et al. (2013). Correlation of the Rates of Solvolysis of Electron-Rich Benzoyl Chloride Using the Extended Grunwald-Winstein Equation. Bulletin of the Korean Chemical Society, 34(9), 2697-2701.

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Bentley, T. W. (2012). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 13(4), 4805-4822.

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

- Scott, P. J. H., et al. (2011). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. The Journal of organic chemistry, 76(16), 6891-6895.

-

Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

- Borukhova, S., & Hessel, V. (2015). Continuous conversion of alcohols to chlorides: an efficient way to prepare active pharmaceutical ingredients. TUE Research Portal.

- Omajali, J. B. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 163-176.

-

BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). How to purify esterification product? Retrieved from [Link]

- Nannaware, S. N., et al. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.

-

ResearchGate. (n.d.). Isotope effect for the reaction of benzoyl chloride (BC) with phenol.... Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Retrieved from [Link]

- de Meira, Q. G. S., et al. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.

Sources

- 1. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Mechanism of the Reactions of Alcohols with o-Benzynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. chemistnotes.com [chemistnotes.com]

- 7. byjus.com [byjus.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Profiling of Fatty Acids in Tissue Homogenates by Benzoyl Chloride-d5 Derivatization and LC-MS/MS

Introduction

The quantitative analysis of fatty acids in biological tissues is fundamental to understanding cellular metabolism, signaling pathways, and the pathophysiology of numerous diseases, including metabolic disorders, inflammation, and cancer. Direct analysis of free fatty acids (FFAs) by liquid chromatography-mass spectrometry (LC-MS) is often hampered by their poor ionization efficiency and chromatographic retention, especially for more polar species.[1] Chemical derivatization is a powerful strategy to overcome these limitations by enhancing the analytical properties of the target molecules.[2]

This application note provides a comprehensive, field-proven protocol for the sensitive and robust quantification of total fatty acids in tissue homogenates. The workflow involves a classic Folch extraction to isolate total lipids, followed by saponification to release all esterified fatty acids. The resulting free fatty acids are then derivatized with benzoyl chloride-d5 (BzCl-d5). This stable-isotope labeled derivatizing agent offers several distinct advantages:

-

Enhanced Chromatographic Performance: The addition of the benzoyl group increases the hydrophobicity of the fatty acids, leading to improved retention on reversed-phase chromatography columns.[3]

-

Increased MS Sensitivity: The benzoyl moiety significantly improves ionization efficiency in positive electrospray ionization (ESI) mode, enabling lower limits of detection.[4][5] Furthermore, it provides a common, highly characteristic fragment ion (m/z 110 for the d5-benzoyl group) for selective and sensitive detection using Multiple Reaction Monitoring (MRM).

-

Simplified Internal Standardization: The use of a deuterated derivatizing agent allows for the creation of a universal internal standard strategy. By derivatizing a standard mixture of non-deuterated fatty acids with unlabeled benzoyl chloride, a suite of internal standards that perfectly co-elute with their deuterated counterparts from the sample can be generated, correcting for matrix effects and variability in sample processing and instrument response.[6][7]

This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method for fatty acid profiling in complex biological matrices.

Experimental Workflow Overview

The overall experimental procedure is a multi-step process that requires careful attention to detail to ensure quantitative accuracy and reproducibility. The workflow begins with the mechanical disruption of the tissue, followed by a robust liquid-liquid extraction to isolate lipids. These lipids are then hydrolyzed to liberate the constituent fatty acids, which are subsequently derivatized and analyzed by LC-MS/MS.

Caption: Overall experimental workflow from tissue to LC-MS/MS analysis.

Detailed Protocols

Part 1: Tissue Homogenization and Lipid Extraction (Folch Method)

This protocol is based on the well-established Folch method for total lipid extraction.[8] The use of a chloroform/methanol mixture effectively disrupts cellular membranes and solubilizes lipids.[9]

Materials:

-

Tissue sample (20-50 mg, accurately weighed)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% (w/v) Sodium Chloride (NaCl) solution in ultrapure water

-

Bead beater homogenizer with 2 mL screw-cap tubes containing ceramic beads

-

Centrifuge

-

Glass Pasteur pipettes

-

Nitrogen evaporator or centrifugal vacuum concentrator

Protocol:

-

Homogenization:

-

Place the weighed tissue sample into a 2 mL bead beater tube.

-

Add 1.5 mL of a freshly prepared Chloroform:Methanol (2:1, v/v) solution to the tube.

-

Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6,000 rpm). This step is critical for ensuring complete disruption of the tissue matrix for efficient lipid extraction.[10]

-

After homogenization, incubate the mixture for 15-20 minutes at room temperature with occasional vortexing to ensure complete lipid solubilization.[8]

-

-

Phase Separation:

-

Centrifuge the homogenate at 3,000 x g for 10 minutes to pellet the tissue debris.

-

Carefully transfer the supernatant to a new glass tube.

-

Add 0.3 mL (0.2 volumes) of 0.9% NaCl solution to the supernatant.

-

Vortex the mixture vigorously for 30 seconds. This step facilitates the separation of the organic and aqueous phases.

-

Centrifuge at 2,000 x g for 5 minutes to achieve a clear phase separation. Two distinct layers will form: an upper aqueous/methanolic layer and a lower chloroform layer containing the lipids.[3]

-

-

Lipid Collection:

-

Carefully aspirate and discard the upper aqueous layer using a glass Pasteur pipette, taking care not to disturb the interface.

-

Transfer the lower chloroform layer containing the total lipid extract to a new glass tube.

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. The resulting pellet is the total lipid extract. At this stage, samples can be stored at -80°C if necessary.

-

Part 2: Saponification of Total Lipid Extract

Saponification is an alkaline hydrolysis process that cleaves the ester bonds in glycerolipids, phospholipids, and cholesteryl esters, releasing the constituent fatty acids as their carboxylate salts.[11] Subsequent acidification converts these salts into free fatty acids.

Materials:

-

Dried total lipid extract from Part 1

-

0.5 M Potassium Hydroxide (KOH) in 95% Ethanol (prepare fresh)

-

6 M Hydrochloric Acid (HCl)

-

Hexane (HPLC grade)

-

Ultrapure water

-

Water bath or heating block

Protocol:

-

Alkaline Hydrolysis:

-

Reconstitute the dried lipid extract in 1 mL of the 0.5 M ethanolic KOH solution.

-

Vortex thoroughly to ensure the lipid pellet is fully dissolved.

-

Incubate the mixture in a sealed tube at 80°C for 1 hour in a water bath or heating block.[8] This ensures complete hydrolysis of all esterified fatty acids.

-

-

Acidification and Extraction:

-

After incubation, allow the tubes to cool to room temperature.

-

Add 1 mL of ultrapure water to the sample.

-

Acidify the mixture to a pH of < 3 by adding approximately 0.5 mL of 6 M HCl. Verify the pH with pH paper. This step is crucial to protonate the fatty acid salts, making them soluble in organic solvents.

-

Add 2 mL of hexane to the tube, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer (containing the free fatty acids) to a new glass tube.

-

Repeat the hexane extraction (step 2.4 and 2.5) two more times, pooling the hexane layers. This ensures a quantitative recovery of the liberated fatty acids.

-

-

Final Preparation:

-

Evaporate the pooled hexane fractions to dryness under a gentle stream of nitrogen. The resulting pellet contains the total free fatty acids from the original tissue sample.

-

Part 3: this compound Derivatization

This step chemically tags the fatty acids with the deuterated benzoyl group, preparing them for LC-MS/MS analysis. The reaction is a Schotten-Baumann reaction, which proceeds rapidly at room temperature.[10]

Materials:

-

Dried free fatty acid pellet from Part 2

-

This compound (BzCl-d5)

-

Pyridine

-

Acetonitrile (ACN, HPLC grade)

-

2% Formic Acid in water

-

Ethyl Acetate

Protocol:

-

Derivatization Reaction:

-

Prepare the derivatization reagent by mixing this compound and Acetonitrile in a 1:9 (v/v) ratio.

-

Prepare the reaction buffer by mixing Pyridine and Acetonitrile in a 1:9 (v/v) ratio.

-

Reconstitute the dried fatty acid pellet in 335 µL of the pyridine/ACN reaction buffer.[12]

-

Add 120 µL of the BzCl-d5/ACN derivatization reagent.[12]

-

Vortex the mixture and allow it to react at room temperature for 60 minutes with gentle agitation.[12]

-

-

Reaction Quench and Clean-up:

-

To quench the reaction and remove excess derivatization reagent, add 500 µL of 2% formic acid.

-

Add 1 mL of Ethyl Acetate, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the final sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 Acetonitrile:Water).

-

Chemical Derivatization Mechanism

The derivatization reaction involves the nucleophilic attack of the carboxylate group of the fatty acid on the electrophilic carbonyl carbon of this compound. Pyridine acts as a base to deprotonate the carboxylic acid, enhancing its nucleophilicity, and also serves to neutralize the HCl byproduct generated during the reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitative release of fatty acids from lipids by a simple hydrolysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aocs.org [aocs.org]

- 5. Conversion of phospholipids to free fatty acids in response to acquisition of polymyxin resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aquadocs Repository [aquadocs.org]

- 9. lipidmaps.org [lipidmaps.org]

- 10. aocs.org [aocs.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. researchgate.net [researchgate.net]

Using Benzoyl chloride-d5 as an internal standard for quantitative analysis

Application Note: Quantitative Analysis of Polar Metabolites Using Benzoyl Chloride-d5 (C₆D₅COCl) Isotope-Coded Derivatization

Executive Summary

This guide details the protocol for using This compound (BzCl-d5) as a derivatization reagent to generate stable isotope-labeled internal standards (SIL-IS) in situ. Unlike traditional methods requiring expensive, pre-synthesized deuterated analogs for every target analyte, this "Chemical Isotope Labeling" (CIL) strategy allows researchers to universally label amine- and phenol-containing metabolites (e.g., neurotransmitters, polyamines, amino acids) in a single step.

Key Advantages:

-

Universal Internal Standardization: Generates a d5-labeled homolog for every derivatizable analyte in your standard mix.

-

Enhanced Sensitivity: Increases ionization efficiency (ESI+) by 10–1000 fold via increased hydrophobicity.

-

Matrix Effect Correction: The d5-standard co-elutes (or nearly co-elutes) with the analyte, correcting for ion suppression and extraction losses.

Mechanism of Action

The core chemistry relies on the Schotten-Baumann reaction . Under basic aqueous conditions, Benzoyl Chloride acts as an acylating agent, reacting with nucleophilic functional groups (primary/secondary amines, phenols, and some thiols/alcohols) to form stable benzamides or benzoate esters.[1]

Reaction Scheme:

-

Light Labeling (Samples): Analyte + BzCl-d0

Analyte-Benzoyl-d0 + HCl -

Heavy Labeling (Standards): Analyte + BzCl-d5

Analyte-Benzoyl-d5 + DCl

Figure 1: The Schotten-Baumann reaction mechanism for benzoylation of nucleophiles.[1]

Strategic Workflow: Isotope-Coded Derivatization (ICD)

Directly spiking BzCl-d5 into a biological sample is incorrect because it is a reactive reagent, not a stable standard. Instead, we utilize a "Split-Derivatization" strategy :

-

Biological Samples are derivatized with non-labeled BzCl-d0 .

-

Calibration Standards are derivatized with BzCl-d5 .

-

The d5-labeled standard mix is spiked into the d0-labeled samples after the reaction (or vice-versa for reverse isotope dilution).

Figure 2: Split-derivatization workflow for generating and utilizing d5-internal standards.

Detailed Experimental Protocol

Reagents & Preparation

-

Stock Buffer: 100 mM Sodium Carbonate (Na₂CO₃), pH adjusted to 9.5 with NaHCO₃.

-

Derivatization Reagent A (Light): 2% (v/v) Benzoyl Chloride (d0) in Acetonitrile. Prepare fresh daily.

-

Derivatization Reagent B (Heavy): 2% (v/v) this compound (C₆D₅COCl) in Acetonitrile.

-

Quenching Solution: 1% Formic Acid in 20% Acetonitrile/Water.

-

Internal Standard (IS) Master Mix: A mixture of authentic standards (e.g., Dopamine, Serotonin, GABA) at 10 µM in 0.1% Formic Acid.

Step-by-Step Procedure

Step A: Generation of d5-Internal Standard (The "Master Spike")

-

Aliquot 50 µL of the IS Master Mix into a reaction vial.

-

Add 25 µL of Stock Buffer (pH 9.5). Vortex briefly.

-

Add 25 µL of Reagent B (BzCl-d5) .

-

Vortex vigorously for 30 seconds.

-

Incubate at ambient temperature (20–25°C) for 5 minutes.

-

Add 50 µL of Quenching Solution to stop the reaction and stabilize the derivatives.

-

This solution now contains d5-benzoylated standards. Dilute this 1:100 with mobile phase to create your "Working IS Spike".

Step B: Sample Preparation & Labeling

-

Aliquot 25 µL of biological sample (e.g., plasma, CSF) into a vial.

-

Perform protein precipitation: Add 75 µL cold Acetonitrile, vortex, centrifuge at 14,000 x g for 10 min.

-

Transfer 50 µL of the supernatant to a fresh vial.

-

Add 25 µL of Stock Buffer (pH 9.5).

-

Add 25 µL of Reagent A (BzCl-d0) .

-

Vortex vigorously for 30 seconds. Incubate for 5 minutes.

-

CRITICAL STEP: Add 10 µL of the Working IS Spike (prepared in Step A) to this vial.

-

Add 40 µL of Quenching Solution .

-

Vortex and transfer to LC vial for injection.

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B to 50% B over 10 mins (Benzoylation increases hydrophobicity significantly; high organic is rarely needed for small polar amines).

Mass Spectrometry (MRM Parameters): The benzoyl group adds mass +104.026 Da (d0) or +109.058 Da (d5).

| Analyte | Precursor (d0) | Product (d0) | Precursor (d5) | Product (d5) | Collision Energy (V) |

| Dopamine | 466.2 (Bis-Bz) | 105.0 (Bz+) | 476.2 | 110.0 (Bz-d5+) | 25 |

| Serotonin | 385.2 (Bis-Bz) | 105.0 | 395.2 | 110.0 | 25 |

| GABA | 208.1 (Mono-Bz) | 105.0 | 213.1 | 110.0 | 15 |

| Phenol | 199.1 (Ester) | 105.0 | 204.1 | 110.0 | 20 |

Note: The primary fragment for benzoylated compounds is almost always the benzoyl tropylium ion (m/z 105 for d0, m/z 110 for d5). This makes method development extremely rapid.

Validation & Quality Control

Deuterium Isotope Effect

Deuterated compounds may elute slightly earlier than their non-deuterated counterparts on high-resolution C18 columns (approx. 0.05 – 0.1 min shift).

-

Mitigation: Ensure your MRM integration windows are wide enough (e.g., ± 0.5 min) to capture both d0 and d5 peaks if they are not perfectly aligned.

-

Verification: Run a mixture of d0 and d5 pure standards to establish the retention time offset (

).

Stability Check

Benzoyl chloride is moisture sensitive.[2]

-

Self-Validating Step: Monitor the hydrolysis product (Benzoic acid) in your reagent blank. If the Benzoic acid peak is excessively high and derivatization efficiency drops <80%, the reagent is compromised.

References

-

Wong, J. M., et al. (2016). "Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples."[3] Journal of Chromatography A, 1446, 78-90. Link

-

Gao, S., et al. (2015). "One-pot derivatization and extraction for the determination of biogenic amines in food samples by LC-MS/MS." Food Chemistry, 175, 13-18. Link

-

Li, L., & Li, R. (2010). "Reductive amination and benzoyl chloride derivatization strategies for metabolomics." Analytical Chemistry, 82(2), 525-533. Link

-

Sigma-Aldrich. "this compound Product Specification & Safety Data Sheet." Link

Sources

Benzoyl chloride-d5 for improving ionization efficiency in mass spectrometry

Application Note: Benzoyl Chloride-d5 (BzCl-d5) for Enhanced Ionization and Quantification in LC-MS/MS

Introduction

In the analysis of polar metabolites (neurotransmitters, polyamines, steroids) via Liquid Chromatography-Mass Spectrometry (LC-MS), researchers frequently encounter two critical bottlenecks: poor retention on Reverse Phase (RP) columns and low ionization efficiency in Electrospray Ionization (ESI).

Benzoyl chloride (BzCl) derivatization addresses both issues simultaneously. By attaching a hydrophobic benzoyl group to polar amine, phenol, and thiol moieties, the analyte becomes lipophilic (improving retention) and surface-active (enhancing ionization).

This compound (BzCl-d5) is the stable isotope-labeled variant of this reagent. It is not merely a passive tag but a functional tool used for:

-

Differential Isotope Labeling (DIL): Generating internal standards in situ for relative quantification.

-

Absolute Quantification: Creating stable isotope standards when commercial deuterated analytes are unavailable or prohibitively expensive.

This guide details the mechanism, protocol, and validation steps for utilizing BzCl-d5 to unlock high-sensitivity metabolomics.

Mechanism of Action

The efficacy of BzCl derivatization relies on the Schotten-Baumann reaction . Under basic aqueous conditions, the acyl chloride reacts with nucleophiles (amines, phenols) to form stable amides or esters.

Why does this improve MS signal?

-

Hydrophobicity Shift: The benzoyl group increases the

of the analyte. This forces the molecule to elute later in the LC gradient (higher organic content), where ESI desolvation is more efficient. -

Surface Activity: The added aromatic ring increases the analyte's affinity for the surface of the ESI droplet, facilitating its ejection into the gas phase (ion evaporation mechanism).

-

Fragmentation: The benzoyl moiety provides a predictable fragmentation pattern (often yielding the characteristic benzoyl ion at m/z 105.0), useful for precursor ion scanning.

Visualizing the Workflow

Caption: Schematic of the Schotten-Baumann reaction where a polar analyte reacts with BzCl-d5 under basic conditions to form a hydrophobic, MS-active derivative.

Experimental Protocol

Safety Note: Benzoyl chloride is a lachrymator and corrosive. Handle in a fume hood.

Reagents Required

-

Reagent A: 100 mM Sodium Carbonate (

) / Sodium Bicarbonate ( -

Reagent B: 2% (v/v) this compound in Acetonitrile (ACN). Prepare fresh daily.

-

Reagent C: 1% Formic Acid in 20% ACN (Quenching solution).

-

Internal Standard (Optional): If using BzCl-d5 for DIL, the "light" reagent is BzCl-d0 (unlabeled).

Step-by-Step Derivatization Workflow

-

Sample Preparation:

-

Aliquot

of biological sample (plasma, CSF, tissue homogenate). -

Add

of Internal Standard solution (if using pre-labeled standards). -

Precipitate proteins with

cold ACN (if necessary), vortex, centrifuge, and collect supernatant.

-

-

Buffering:

-

To

of supernatant/standard, add -

Critical: Verify pH is

. The reaction requires a deprotonated nucleophile.

-

-

Derivatization Reaction:

-

Add

of Reagent B (BzCl-d5 solution). -

Vortex immediately for 30 seconds.

-

Incubate at ambient temperature for 2–5 minutes. (Reaction is extremely fast; heat is rarely needed).[1]

-

-

Quenching:

-

Add

of Reagent C (Formic Acid/ACN) or a glycine solution. -

Why: This destroys excess BzCl and acidifies the sample to stabilize the amide bond.

-

-

Analysis:

-

Centrifuge at

for 5 minutes. -

Transfer supernatant to LC vial. Inject

.

-

Differential Isotope Labeling (DIL) Strategy

This strategy eliminates matrix effects by ensuring the analyte and its internal standard co-elute perfectly but are distinguished by mass.

-

Sample 1 (Control): Derivatize with BzCl-d0 (Light).

-

Sample 2 (Treated): Derivatize with BzCl-d5 (Heavy).

-

Mix: Combine Sample 1 and Sample 2 in a 1:1 ratio.

-

Analyze: The MS detects "doublets" separated by 5 Da (or multiples of 5 for polyamines).

Caption: Differential Isotope Labeling (DIL) workflow comparing control (d0) and treated (d5) samples in a single LC-MS run.

Data Presentation: Expected Enhancement

The following table summarizes the typical signal enhancement observed when comparing underivatized analytes to their benzoylated counterparts.

| Analyte Class | Example Compound | Retention Shift (min) | Signal Enhancement (Fold) | LOD (Underivatized) | LOD (Benzoylated) |

| Polyamines | Spermine | +4.5 min | 50x - 100x | 50 nM | 0.5 nM |

| Neurotransmitters | Dopamine | +3.2 min | 10x - 50x | 10 nM | 0.2 nM |

| Estrogens | Estradiol | +2.8 min | 20x - 80x | 5 nM | 0.1 nM |

| Amino Acids | Glycine | +5.0 min | 10x | 100 nM | 10 nM |

Note: Data derived from comparative studies (Wong et al., 2016; Li et al., 2017).

Troubleshooting & Quality Control

A self-validating system requires checkpoints:

-

Reaction Completeness: Monitor the precursor ion of a standard (e.g., d0-Dopamine). If the underivatized peak is visible, the pH was likely too low or the reagent degraded.

-

Reagent Hydrolysis: BzCl degrades to benzoic acid in water. Check the reagent bottle for white crystals (benzoic acid). If present, discard.

-

Multiple Derivatization: Compounds with multiple amines/phenols (e.g., Serotonin has 1 amine, 1 phenol) will form di-benzoyl derivatives. Ensure your MS method targets the fully derivatized mass (M + 2xBenzoyl).

References

-

Wong, J. M., et al. (2016).[2] "Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples." Journal of Chromatography A.

-

Li, Y., et al. (2017). "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS." LCGC North America.

-

Malec, P. A. (2016). "Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS." Deep Blue Repositories (University of Michigan).

-

Sigma-Aldrich. (n.d.).[3] "this compound Product Specification & Protocols."

Sources

Troubleshooting & Optimization

Technical Support Center: Benzoyl Chloride-d5 Derivatization

Welcome to the technical support center for Benzoyl Chloride-d5 (BzCl-d5) derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this powerful analytical technique. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and extensive field experience to ensure your success.

Introduction to this compound Derivatization

This compound is a deuterated derivatizing agent used to enhance the analytical detection of small molecules in complex matrices, particularly for liquid chromatography-mass spectrometry (LC-MS/MS). The core of this technique is the Schotten-Baumann reaction, where BzCl-d5 reacts with nucleophilic functional groups like primary and secondary amines, phenols, and thiols under basic conditions.[1][2][3] This process attaches a non-polar benzoyl-d5 group to the analyte, which typically improves chromatographic retention on reverse-phase columns and increases ionization efficiency, leading to significantly improved sensitivity.[3][4]

While highly effective, the reaction's success is contingent on careful control of experimental conditions. The high reactivity of benzoyl chloride also makes it susceptible to side reactions that can impact yield, reproducibility, and data quality. This guide will walk you through the most common challenges and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I seeing low or no derivatization of my target analyte?

This is one of the most common issues and can stem from several factors related to reaction conditions and reagent integrity.

Root Cause Analysis:

-

Incorrect pH: The Schotten-Baumann reaction is base-catalyzed.[5][6] The nucleophile (e.g., an amine) must be in its deprotonated, more reactive form. If the pH is too low (below the pKa of the amine), the reaction rate will be significantly reduced.[7]

-

Reagent Degradation: this compound is highly sensitive to moisture.[8][9] Improper storage or repeated exposure to atmospheric humidity can lead to its hydrolysis into the unreactive benzoic acid-d5, reducing the effective concentration of the active reagent.

-

Insufficient Reagent Concentration: The concentration of BzCl-d5 may be too low to drive the reaction to completion, especially in complex matrices with many competing nucleophiles.

-

Matrix Effects: Components in your sample matrix (e.g., high salt concentrations) can interfere with the reaction.

Troubleshooting Protocol:

-

Verify Reaction pH:

-

Action: Before adding this compound, ensure the pH of your sample solution is between 9 and 11. Use a reliable pH meter or high-range pH strips.

-

Rationale: This pH range ensures that most primary and secondary amines are deprotonated and thus maximally nucleophilic, while minimizing potential degradation of certain analytes at extremely high pH. Sodium carbonate and sodium tetraborate are commonly used buffers.[1][3]

-

-

Assess Reagent Quality:

-

Action: Use a fresh aliquot of this compound from a properly stored stock. If you suspect degradation, you can test the reagent by derivatizing a simple, clean standard (e.g., benzylamine) and analyzing the result.

-

Rationale: Benzoyl chloride should be stored in a desiccator at room temperature, away from light and moisture, and blanketed with an inert gas like nitrogen or argon if possible.[8][10]

-

-

Optimize Reagent Stoichiometry:

-

Action: Increase the molar excess of this compound relative to your analyte. A 2% (v/v) solution of BzCl-d5 in aprotic solvent (like acetonitrile) is a common starting point.[1][3]

-

Rationale: Using a significant excess of the derivatizing agent ensures that even with competing side reactions (like hydrolysis), there is sufficient reagent to quantitatively label the analyte.

-

Preventative Measures:

-

Always prepare the basic sample solution before preparing the BzCl-d5 solution to minimize the time the reagent is exposed to potential moisture.

-

Aliquot your stock of this compound into smaller, single-use vials to prevent contamination and degradation of the entire stock.

-

For proteinaceous samples, perform a protein precipitation and extraction step (e.g., with ice-cold acetonitrile) prior to derivatization to clean up the sample matrix.[1][11]

FAQ 2: My chromatogram shows a large peak corresponding to Benzoic acid-d5. What is causing this and how can I minimize it?

The presence of a significant benzoic acid-d5 peak is a clear indicator of a prevalent side reaction: hydrolysis.

Root Cause Analysis:

This compound reacts readily with water to form benzoic acid-d5 and hydrochloric acid.[12][13][14] This is often the primary competing reaction in aqueous environments.

-

dot

Caption: Hydrolysis of this compound.

Troubleshooting Protocol:

-

Minimize Water Content:

-

Action: Use anhydrous solvents (e.g., acetonitrile) for preparing the BzCl-d5 solution. If your sample is aqueous, minimize its volume relative to the organic solvent used for the derivatization.

-

Rationale: Reducing the concentration of water, a key reactant in the hydrolysis side reaction, will kinetically favor the desired derivatization of the analyte.

-

-

Control Reaction Time and Temperature:

-

Action: The derivatization reaction is very fast, often complete in under a minute at room temperature.[3][4] Do not extend the reaction time unnecessarily. Perform the reaction at a controlled, cool temperature (e.g., on an ice bath) to slow down the rate of hydrolysis.

-

Rationale: The desired amidation/esterification is typically faster than hydrolysis. By quenching the reaction promptly after the intended derivatization is complete, you limit the time available for the slower hydrolysis side reaction to occur.

-

-

Optimize Reagent Addition:

-

Action: Add the this compound solution to the vigorously vortexing sample.

-

Rationale: Rapid mixing creates a fine emulsion, increasing the surface area for the reaction between the organic (BzCl-d5) and aqueous (analyte) phases. This promotes the desired reaction over the hydrolysis of benzoyl chloride within the organic droplets.[6]

-

Chromatographic Solutions:

-

Even with optimization, some benzoic acid-d5 is unavoidable. Ensure your chromatographic method has sufficient resolution to separate the benzoic acid-d5 peak from your derivatized analytes of interest.

FAQ 3: I am observing unexpected or incomplete derivatization patterns (e.g., mono- and di-benzoylated products for a single analyte). How can I ensure complete and uniform derivatization?

The goal of derivatization is to produce a single, fully derivatized product for each analyte to ensure accurate quantification.

Root Cause Analysis:

-

Steric Hindrance: Some functional groups on a molecule may be sterically hindered, making them less accessible to the bulky this compound reagent.

-

Differential Reactivity: Different functional groups have different reactivities. For example, a primary amine is generally more nucleophilic than a phenol or a secondary amine. This can lead to preferential derivatization at one site if reaction conditions are not sufficiently forcing.

-

Insufficient Reagent/Time: The reaction may be stopped before all available sites have had a chance to react, leading to a mixture of partially and fully derivatized products.

Workflow for Uniform Derivatization:

-

dot

Caption: Workflow for optimizing complete derivatization.

Troubleshooting Protocol:

-

Increase Reagent Molar Ratio:

-

Action: Substantially increase the molar excess of this compound. If you are seeing partially derivatized products, the reaction is likely reagent-limited.

-

Rationale: A higher concentration of the derivatizing agent will increase the probability of reaction at all available sites, including those that are less reactive or sterically hindered.

-

-

Modify Reaction Time and Temperature:

-

Action: Cautiously increase the reaction time (e.g., to 5-10 minutes) or temperature (e.g., to 40-50°C). Monitor the formation of the hydrolysis byproduct (benzoic acid-d5) concurrently.

-

Rationale: Providing more energy (temperature) and time can help overcome the activation energy barrier for less reactive sites. However, this must be balanced against the increased rate of undesirable side reactions.

-

-

Solvent Considerations:

-

Action: Ensure your analyte is fully solubilized. Consider using a co-solvent system if necessary.

-

Rationale: If the analyte is not fully dissolved, functional groups may be inaccessible for reaction, leading to incomplete derivatization.

-

Summary of Key Reaction Parameters

For ease of reference, the table below summarizes the critical parameters and our recommended starting points for a successful this compound derivatization.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| pH | 9.0 - 11.0 | Ensures deprotonation of amines/phenols. Use of Na₂CO₃ is often preferred over borate buffer for catecholamines.[1] |

| Reagent | 2% (v/v) BzCl-d5 in ACN | Provides sufficient molar excess for most applications. Must be prepared fresh and from an anhydrous solvent. |

| Temperature | Room Temperature (or 0-4°C) | Balances reaction speed with minimizing hydrolysis. Higher temperatures can be used to overcome steric hindrance but increase side reactions. |

| Reaction Time | < 1 - 5 minutes | Reaction is typically very fast. Longer times increase the risk of hydrolysis. |

| Mixing | Vigorous Vortexing | Crucial for maximizing the interfacial reaction area in two-phase systems and ensuring homogeneity. |

| Quenching | Acidification (e.g., with formic or sulfuric acid) | Stops the reaction by protonating the nucleophiles and hydrolyzing excess BzCl-d5. Sulfuric acid may reduce formate adducts in MS.[3] |

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

-

Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]

-

Malec, P. A., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A, 1449, 57-66. Retrieved from [Link]

-

Aflaki, F., et al. (2014). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods, 6(5), 1482-1487. Retrieved from [Link]

-

LASEC. (n.d.). MATERIAL SAFETY DATA SHEET Benzoyl chloride. Retrieved from [Link]

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

BYJU'S. (n.d.). Structure of Benzoyl Chloride. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4949–4958. Retrieved from [Link]

-

Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

-

Grinias, J. P., et al. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. LCGC North America, 35(10), 794-801. Retrieved from [Link]

-